molecular formula C22H35NO2 B1663796 LY255582 CAS No. 119193-09-8

LY255582

货号: B1663796
CAS 编号: 119193-09-8
分子量: 345.5 g/mol
InChI 键: LVVHEFJXPXAUDD-BULFRSBZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Centrally active opioid receptor antagonist, inhibiting weight gain;  High Quality Biochemicals for Research Uses

生物活性

LY255582 is a potent pan-opioid antagonist, primarily recognized for its high affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors. Its chemical structure is characterized by the molecular formula C22H35NO2, with a molecular weight of 345.519 g/mol. This compound has garnered attention in pharmacological research due to its potential applications in obesity treatment and its role in modulating food intake.

Receptor Affinity

This compound exhibits remarkable binding affinities for the three major opioid receptors:

Receptor Type Binding Affinity (Ki)
Mu (μ)0.4 nM
Delta (δ)5.2 nM
Kappa (κ)2.0 nM

These values indicate that this compound functions effectively as an antagonist across these receptor types, which are crucial in various physiological processes including pain modulation and appetite regulation .

The biological activity of this compound is primarily linked to its antagonistic effects on opioid receptors, which play a significant role in the central nervous system's regulation of food intake and energy balance. Research indicates that administration of this compound leads to a marked reduction in food consumption and body weight in animal models, particularly in obese rats.

Case Study Findings:

  • In a study involving Zucker rats, daily subcutaneous administration of this compound at a dose of 15 mg/kg resulted in significant decreases in both food intake and weight gain compared to control groups .
  • Another investigation reported that chronic oral treatment with this compound over 14 days led to reduced body fat by decreasing food intake and enhancing lipid utilization .

Effects on Food Intake

This compound has been shown to inhibit the consumption of highly palatable diets. In one study, after four days of treatment, rats displayed a significant decrease in the intake of such diets, which correlates with the blockade of mesolimbic dopamine neuron activation—a pathway associated with reward and motivation related to food consumption .

Comparative Studies

A series of structure-activity relationship (SAR) studies have been conducted to evaluate the biological efficacy of this compound compared to other opioid antagonists. These studies highlight:

  • The importance of specific functional groups on the phenyl ring for maintaining high receptor affinity.
  • Modifications to the hydroxy group positioning significantly affect binding affinity and antagonist potency across all three opioid receptors .

In Vivo Studies

In vivo experiments have further elucidated the pharmacodynamics of this compound:

  • Ethanol Consumption: A study demonstrated that this compound could influence ethanol seeking and consumption behaviors in alcohol-preferring rats, indicating its broader implications beyond just appetite suppression .
  • Food Intake Reduction: Doses as low as 100 µg administered intracerebroventricularly resulted in up to a 76% decrease in food intake among tested rats, showcasing its potency as an anorectic agent .

科学研究应用

Pharmacological Properties

LY255582 exhibits high affinity for mu (MOR), delta (DOR), and kappa (KOR) opioid receptors, making it a versatile candidate for studying opioid receptor interactions. Research has demonstrated its effectiveness in blocking these receptors, which is crucial for understanding opioid pharmacodynamics.

  • Binding Affinities :
    • MOR: Ki = 0.41 nM
    • DOR: Ki = 5.2 nM
    • KOR: Ki = 2.0 nM

These values indicate that this compound has a modest selectivity for MOR over DOR and KOR, which is significant for therapeutic applications targeting specific opioid pathways .

Weight Management

Research indicates that this compound may play a role in mitigating weight gain associated with antipsychotic medications, particularly olanzapine. In animal models, this compound has shown promise in reducing weight gain while maintaining the therapeutic efficacy of antipsychotics.

  • Study Findings :
    • In rodent models, this compound administration resulted in reduced weight gain compared to vehicle-treated controls .
    • The compound's mechanism appears to involve modulation of the endogenous opioid system, which is implicated in metabolic regulation .

Table 1: Pharmacokinetic Profile of this compound

ParameterValue
Cmax11.5 ng/mL
Tmax0.6 hours
Half-life3.2 hours
Oral Bioavailability<1%

This table summarizes key pharmacokinetic parameters relevant to the clinical potential of this compound, illustrating its rapid absorption but low bioavailability when administered orally .

Addiction Treatment

This compound's antagonistic properties make it a candidate for treating substance use disorders, particularly alcohol dependence. Studies have explored its effects on ethanol consumption in animal models.

  • Ethanol Consumption Studies :
    • Research involving alcohol-preferring rats showed that this compound reduced ethanol maintenance and seeking behaviors .
    • The compound's ability to modulate glutamatergic transmission suggests it could be beneficial in addressing neuroplastic changes associated with addiction.

Case Studies and Experimental Models

Several studies have utilized this compound to investigate its effects on various physiological and behavioral outcomes:

  • Opioid Receptor Binding Studies :
    • In vivo assays demonstrated that this compound effectively occupies MOR, DOR, and KOR receptors concurrently, providing insights into its pharmacological action across different opioid systems .
  • Weight Gain Mitigation :
    • In a study assessing metabolic outcomes related to olanzapine treatment, the combination of olanzapine and this compound significantly reduced weight gain compared to olanzapine alone, indicating a potential therapeutic strategy for managing side effects of antipsychotic medications .

常见问题

Basic Research Questions

Q. What are the primary pharmacological targets of LY255582, and how are its receptor affinities quantified in vitro?

this compound is a non-selective opioid receptor antagonist with high affinity for μ-, δ-, and κ-opioid receptors. Its binding affinities (Ki values) are determined via competitive radioligand displacement assays. For example, Ki values of 0.4 nM (μ), 5.2 nM (δ), and 2.0 nM (κ) were reported using tritiated ligands like [³H]-DAMGO (μ) and [³H]-U69593 (κ) in transfected cell lines or brain tissue homogenates . Researchers should standardize assay conditions (e.g., temperature, buffer composition) and validate results with positive controls (e.g., naloxone for μ receptors).

Q. What experimental models are commonly used to study this compound’s effects on obesity and metabolic dysregulation?

Preclinical studies often employ high-fat diet (HFD)-fed rodents or genetically obese Zucker rats. Key endpoints include body weight, food intake, and metabolic biomarkers (e.g., serum cholesterol, insulin, leptin). For instance, this compound administered subcutaneously (0.3–3 mg/kg/day) in HFD-fed male albino rats reduced weight gain and improved lipid profiles over 4 weeks. Researchers must control for diet composition, administration route, and circadian effects on feeding behavior .

Q. How does this compound modulate mesolimbic dopamine activity in relation to feeding behavior?

this compound suppresses hyperphagia by inhibiting diet-induced activation of mesolimbic dopamine neurons in the nucleus accumbens. This is assessed via microdialysis to measure extracellular dopamine levels or c-Fos immunohistochemistry to map neuronal activation. For example, this compound (1 mg/kg, oral) blocked dopamine surges in rats consuming a palatable diet, correlating with reduced food intake. Methodological rigor requires pairing neurochemical measurements with behavioral assays .

Advanced Research Questions

Q. How do structural modifications to this compound’s 3-hydroxyphenyl group impact its antagonistic activity and pharmacokinetics?

The 3-hydroxyphenyl moiety is critical for receptor binding. Removal or substitution (e.g., with methyl or methoxy groups) reduces κ-receptor antagonism by >10-fold. Structure-activity relationship (SAR) studies use synthetic analogs to test modifications, followed by in vitro binding assays and functional tests (e.g., GTPγS binding for receptor activation). Pharmacokinetic profiling (e.g., solubility, metabolic stability) via LC-MS/MS in plasma and brain tissue further identifies analogs with improved bioavailability .

Q. What methodological approaches reconcile contradictory findings on this compound’s efficacy across different obesity models?

Discrepancies in this compound’s effects (e.g., partial efficacy in non-human primates vs. robust effects in rodents) may stem from species-specific receptor expression or dosing protocols. Researchers should:

  • Compare receptor density via autoradiography in target brain regions (e.g., hypothalamus, nucleus accumbens).
  • Use longitudinal designs to assess adaptive changes in opioid signaling during chronic administration.
  • Employ translational biomarkers (e.g., fMRI for neural activity, ghrelin/leptin ratios) to bridge preclinical and clinical data .

Q. How can this compound’s effects on lipid utilization be distinguished from its anorectic properties in obesity studies?

To dissociate metabolic vs. appetite effects, researchers use pair-feeding controls (i.e., matching food intake between this compound-treated and control groups). Indirect calorimetry measures energy expenditure and respiratory exchange ratio (RER) to quantify lipid oxidation. For example, this compound increased RER in HFD-fed rats, indicating preferential lipid use, independent of reduced caloric intake. Complementary assays (e.g., adipose tissue histology, β-oxidation enzyme activity) further validate mechanisms .

Q. What in vitro ADME (Absorption, Distribution, Metabolism, Excretion) parameters are critical for optimizing this compound’s therapeutic index?

Key ADME parameters include:

  • Solubility : Assessed via shake-flask method in physiologically relevant buffers (pH 1.2–7.4).
  • Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound using LC-MS/MS.
  • hERG inhibition : Patch-clamp assays to evaluate cardiac safety risks.
  • Blood-brain barrier permeability : In vitro models (e.g., MDCK-MDR1 cells) predict CNS penetration. This compound’s logP (~3.5) and moderate plasma protein binding (~85%) suggest favorable brain uptake .

Q. Methodological Considerations

  • Dosing Protocols : Subcutaneous injection (0.3–3 mg/kg) is common in rodents, while oral administration requires formulation optimization (e.g., suspensions in 0.5% methylcellulose) to enhance bioavailability .
  • Data Normalization : Express food intake as kcal/g body weight/day to account for inter-animal variability.
  • Ethical Controls : Include sham-treated groups to distinguish drug effects from stress-induced anorexia in chronic studies .

属性

IUPAC Name

3-[(3R,4R)-1-[(3S)-3-cyclohexyl-3-hydroxypropyl]-3,4-dimethylpiperidin-4-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO2/c1-17-16-23(13-11-21(25)18-7-4-3-5-8-18)14-12-22(17,2)19-9-6-10-20(24)15-19/h6,9-10,15,17-18,21,24-25H,3-5,7-8,11-14,16H2,1-2H3/t17-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVHEFJXPXAUDD-BULFRSBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(C3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC[C@@H](C3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201045752
Record name LY-255582
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119193-09-8
Record name LY 255582
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119193098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-255582
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

LY255582
LY255582
LY255582
LY255582
LY255582
LY255582

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。